2-Hexyl-3-methylmaleic Anhydride

Descripción general

Descripción

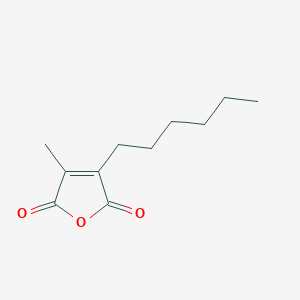

2-Hexyl-3-methylmaleic anhydride: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is a derivative of maleic anhydride, characterized by the presence of a hexyl and a methyl group attached to the maleic anhydride core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hexyl-3-methylmaleic anhydride can be synthesized through the reaction of maleic anhydride with hexyl and methyl substituents under controlled conditions. The specific synthetic routes and reaction conditions may vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hexyl-3-methylmaleic anhydride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the anhydride to its corresponding alcohols.

Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: 2-Hexyl-3-methylmaleic anhydride is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar anhydrides in biological systems .

Medicine: Its ability to undergo charge reversal in response to pH changes makes it suitable for use in cancer therapy .

Industry: this compound is used in the production of specialty chemicals, including adhesives, coatings, and resins. Its reactivity and versatility make it valuable in various industrial processes .

Mecanismo De Acción

The mechanism of action of 2-hexyl-3-methylmaleic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of new products. This reactivity is due to the electron-deficient nature of the anhydride group, which makes it susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Maleic Anhydride: The parent compound, which lacks the hexyl and methyl substituents.

2,3-Dimethylmaleic Anhydride: A similar compound with two methyl groups instead of hexyl and methyl groups.

2,2,3,3-Tetramethylsuccinic Anhydride: Another derivative with four methyl groups.

Uniqueness: 2-Hexyl-3-methylmaleic anhydride is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other maleic anhydride derivatives .

Actividad Biológica

2-Hexyl-3-methylmaleic anhydride (C11H16O3) is a compound that has garnered attention due to its unique biological activities and potential applications in various fields, including agriculture and pharmacology. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its structure, which includes a maleic anhydride moiety. Its molecular weight is 196.24 g/mol, and it is primarily found in the volatile oils of California raisins and almond hulls . The compound's unique structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving extracts from almond hulls, this compound was identified as a key component responsible for inhibiting the growth of various microorganisms. For instance, hexane and chloroform extracts containing this anhydride showed notable activity against Staphylococcus aureus, with inhibition zones measuring 9 mm and 12 mm, respectively .

2. Insect Behavioral Disruption

This compound has also been studied for its effects on insect behavior, particularly concerning the navel orangeworm (Amyelois transitella). In experiments monitoring ovipositional activity, this compound was found to disrupt the oviposition of these pests when applied in agricultural settings. Data indicated that treated plots had significantly lower infestation rates compared to untreated controls .

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Extracts containing this compound demonstrated considerable antioxidant activity, which is crucial in preventing oxidative stress-related damage in biological systems. The IC50 value for antioxidant activity was reported at 76.04 μg/ml for certain extracts .

Case Study 1: Almond Hull Extracts

A study focused on the extraction and analysis of almond hulls revealed that this compound contributed significantly to the overall biological activity of the extracts. The research highlighted the potential for utilizing almond by-products in developing natural antimicrobial agents or pest repellents .

Case Study 2: Agricultural Applications

In agricultural trials, the application of formulations containing this compound led to reduced pest populations in almond orchards. The findings suggested that this compound could be integrated into pest management strategies to minimize chemical pesticide use while enhancing crop protection .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its ability to interact with cellular membranes plays a crucial role in its antimicrobial and insecticidal properties. Additionally, its antioxidant activity may be linked to its capacity to scavenge free radicals, thus protecting cellular components from oxidative damage.

Propiedades

IUPAC Name |

3-hexyl-4-methylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYHBWSPMUSNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456173 | |

| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75052-75-4 | |

| Record name | 2-Hexyl-3-methylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXYL-3-METHYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX30JT6S7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.